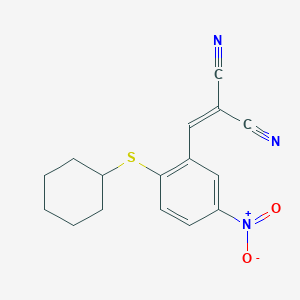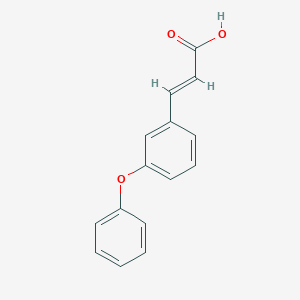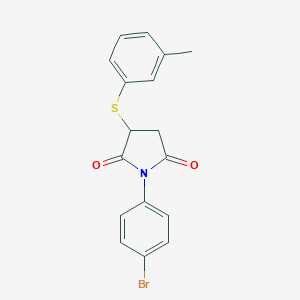
2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malononitrile is a commonly known and widely used reagent in the synthesis of pharmaceuticals, pesticides, fungicides, solvato-chromic dyes, and organic semiconductors . The unique reactivity of malononitrile promotes more extensive applications of this reagent in organic chemistry .
Synthesis Analysis
Malononitrile derivatives are frequently used as both a target molecule and an intermediate molecule in organic chemistry . They are typically synthesized by the Knoevenagel condensation of aldehydes with active methylene compounds .Chemical Reactions Analysis
The active methylene group of malononitriles is a very important part of the attack in heterogeneous transformations and also has a significant force towards some microbial and biological systems . Malononitrile undergoes the Knoevenagel condensation with aldehydes and ketones .Physical And Chemical Properties Analysis
Malononitrile is a colorless or white solid, although aged samples appear yellow or even brown . It is a widely used building block in organic synthesis .Applications De Recherche Scientifique
Comprehensive Analysis of the Applications of 2-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)malononitrile
Pharmaceutical Industry Applications: The compound , due to its malononitrile group, is a key precursor in the synthesis of various pharmaceutical drugs. It is utilized in the production of anti-cancer drugs, where its ability to act as a Michael acceptor plays a crucial role in the formation of active pharmaceutical ingredients (APIs). The nitro group present in the compound can be selectively reduced to an amine, which is a functional group commonly found in many pharmaceuticals.
Biotechnology Research: In biotech applications, this compound’s derivatives are used as probes or markers due to their fluorescence properties. This is particularly useful in fluorescence-based assays, which are essential tools for analyzing biological samples, including the determination of methane levels in environmental samples.
Specialty Chemicals: The cyclohexylsulfanyl group attached to the aromatic ring makes this compound a valuable intermediate in the synthesis of specialty chemicals. These chemicals often require specific functional groups that can interact with other molecules, and the sulfanyl group provides such a reactive site.
Perfumery: In the field of perfumery, the compound’s derivatives can be used to synthesize novel fragrances. The presence of multiple functional groups allows for a variety of chemical reactions to take place, leading to the creation of complex scent molecules.
Fluorescence-Based Assays: The compound’s structure is conducive to the formation of fluorescent derivatives. These derivatives are crucial in the development of fluorescence-based assays, which are widely used in chemical analysis and medical diagnostics to detect the presence of specific substances.
Catalysis: The malononitrile moiety of the compound can act as a ligand in catalytic processes. It can form complexes with metals, which are then used as catalysts in various chemical reactions, including the Knoevenagel condensation, which is a key step in the synthesis of numerous organic compounds .
Orientations Futures
Propriétés
IUPAC Name |
2-[(2-cyclohexylsulfanyl-5-nitrophenyl)methylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c17-10-12(11-18)8-13-9-14(19(20)21)6-7-16(13)22-15-4-2-1-3-5-15/h6-9,15H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKGKWLQNLVWVQG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-Chloro-4-fluorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B371301.png)
![N-(3,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B371302.png)

![1-(4-Bromophenyl)-3-[(4-chlorophenyl)sulfanyl]-2,5-pyrrolidinedione](/img/structure/B371305.png)

![2-[(2-furylmethyl)amino]-N-(4-methylphenyl)-2-thioxoacetamide](/img/structure/B371311.png)
![4-{[4-(Octanoyloxy)phenyl]thio}phenyl octanoate](/img/structure/B371314.png)
![2-[(4-Methylphenyl)thio]-5-nitrobenzyl octanoate](/img/structure/B371315.png)
![Bis[(6-nitro-1,3-benzodioxol-5-yl)methyl] pentanedioate](/img/structure/B371316.png)

![4-[(2Z)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate](/img/structure/B371319.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-furylmethyl)amino]-2-thioxoacetamide](/img/structure/B371320.png)
![(5Z)-3-(2-chlorophenyl)-5-[[2-(4-methylphenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B371322.png)